Firsocostat
Overview
Description
Firsocostat is a small molecule inhibitor of acetyl-coenzyme A carboxylase, an enzyme that plays a crucial role in fatty acid synthesis. It was originally designated as GS-0976 and discovered by Nimbus Therapeutics. This compound is currently under development by Gilead Sciences for the treatment of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
Biochemical Analysis
Biochemical Properties
Firsocostat plays a significant role in biochemical reactions as it inhibits acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .
Cellular Effects
This compound has shown to have moderate antifungal activity against Candida albicans, a yeast that can cause fungal infections . When combined with other antifungal agents like voriconazole, itraconazole, or amphotericin B, it exhibited synergistic effects across almost all drug-sensitive and drug-resistant C. albicans strains tested .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to the ACC of C. albicans and inhibiting its enzymatic activity . This binding interaction disrupts the normal function of ACC, leading to the observed antifungal effects .
Temporal Effects in Laboratory Settings
In a study evaluating the pharmacokinetics and safety of this compound in participants with varying degrees of hepatic impairment, this compound plasma exposure (AUCinf) was observed to increase in participants with mild, moderate, and severe hepatic impairment, relative to matched controls .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid synthesis. By inhibiting ACC, it disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .
Transport and Distribution
Hepatic organic anion transporting polypeptides play a significant role in the disposition of this compound with minimal contributions from uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver, given its role as a liver-targeted inhibitor of ACC
Preparation Methods
Synthetic Routes and Reaction Conditions
Firsocostat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:
- Formation of the oxazole ring.
- Coupling of the oxazole intermediate with a thieno[2,3-d]pyrimidine derivative.
- Introduction of the methoxyphenyl and oxan-4-yloxyethyl groups.
- Final coupling with a propanoic acid derivative.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring compliance with Good Manufacturing Practices (GMP). The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Firsocostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Firsocostat has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of acetyl-coenzyme A carboxylase and its effects on fatty acid synthesis.
Biology: this compound is used to investigate metabolic pathways and the role of acetyl-coenzyme A carboxylase in cellular metabolism.
Medicine: It is being developed as a therapeutic agent for non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. .
Mechanism of Action
Firsocostat exerts its effects by inhibiting acetyl-coenzyme A carboxylase, an enzyme involved in the conversion of acetyl-coenzyme A to malonyl-coenzyme A, a key step in fatty acid synthesis. By inhibiting this enzyme, this compound reduces the synthesis of fatty acids and promotes their oxidation. This leads to a decrease in hepatic steatosis and an improvement in insulin sensitivity .
Comparison with Similar Compounds
Firsocostat is unique in its dual inhibition of acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, which are involved in different aspects of fatty acid metabolism. Similar compounds include:
Cilofexor: A farnesoid X receptor agonist that inhibits bile acid synthesis and gluconeogenesis.
Semaglutide: A glucagon-like peptide-1 receptor agonist that modulates lipid metabolism and has anti-inflammatory effects.
This compound’s unique mechanism of action and its ability to target both acetyl-coenzyme A carboxylase isoforms make it a promising candidate for the treatment of metabolic disorders .
Properties
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWWXIBKLBMSCS-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434635-54-7 | |
Record name | Firsocostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Firsocostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FIRSOCOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?
A1: this compound binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, this compound treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].
Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A2: this compound is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, this compound demonstrates a low renal clearance [].
Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with this compound?
A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].
Q4: What evidence supports the efficacy of this compound in treating NASH?
A5: Preclinical studies demonstrate that this compound effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that this compound (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including this compound, support its potential as a treatment for NASH [, , , ].
Q5: What are the known safety concerns associated with this compound?
A6: While generally well-tolerated in clinical trials, this compound treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].
Q6: How does this compound achieve liver-targeted delivery?
A7: this compound exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].
Q7: What are the future directions and research gaps in this compound research?
A7: Future research should focus on:
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